BenchChemオンラインストアへようこそ!

2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide

Antiproliferative activity HIF-1α inhibition Solid tumor

The compound 2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(E)-1H-indol-6-ylmethylideneamino]acetamide (CAS 1572184-68-9; molecular formula C24H27N3O3; MW 405.49 g/mol) is a fully synthetic N-acylhydrazone derivative belonging to the indolephenoxyacetamide (IPA) structural class. It is explicitly claimed in granted patent EP2890677B1 / US9447083B2 as a selective T-cell inhibitor and anti-lymphoid malignancy agent.

Molecular Formula C24H27N3O3
Molecular Weight 405.5 g/mol
Cat. No. B13824178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide
Molecular FormulaC24H27N3O3
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C2CCOCC2)OCC(=O)NN=CC3=CC4=C(C=C3)C=CN4)C
InChIInChI=1S/C24H27N3O3/c1-16-11-17(2)24(21(12-16)19-6-9-29-10-7-19)30-15-23(28)27-26-14-18-3-4-20-5-8-25-22(20)13-18/h3-5,8,11-14,19,25H,6-7,9-10,15H2,1-2H3,(H,27,28)
InChIKeyGKDSQRIJIGRMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2,4-Dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide: Chemical Identity, Patent Pedigree, and Procurement Baseline


The compound 2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(E)-1H-indol-6-ylmethylideneamino]acetamide (CAS 1572184-68-9; molecular formula C24H27N3O3; MW 405.49 g/mol) is a fully synthetic N-acylhydrazone derivative belonging to the indolephenoxyacetamide (IPA) structural class [1]. It is explicitly claimed in granted patent EP2890677B1 / US9447083B2 as a selective T-cell inhibitor and anti-lymphoid malignancy agent [1]. The (E)-isomer is the predominant commercially available form, with typical vendor-reported purity of 95–98% . The compound features a tetrahydropyran (oxan-4-yl) substituent at the 6-position of the dimethylphenoxy ring and an indol-6-ylmethylideneamino hydrazone moiety, a structural combination that distinguishes it from simpler 2,4,6-trimethyl or unsubstituted phenoxy analogs within the same patent family [1].

Why In-Class N-Acylhydrazone Analogs Cannot Substitute for 2-[2,4-Dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide Without Evidence


Although the EP2890677 patent enumerates over 100 structurally related N-acylhydrazone derivatives, the specific combination of a 2,4-dimethyl-6-(oxan-4-yl)phenoxy substituent with an indol-6-yl (rather than indol-4-yl or indol-5-yl) hydrazone linkage is claimed in only a handful of preferred embodiments [1]. Published structure-activity relationship (SAR) data within the broader indolephenoxyacetamide class demonstrate that even subtle variations in the heterocyclic substituent at the phenoxy 6-position (e.g., oxan-4-yl vs. oxolan-3-yl vs. thiophen-2-yl vs. unsubstituted) produce divergent antiproliferative and anti-angiogenic potency profiles [2][3]. Consequently, generic selection of a 'similar' acetohydrazide from the same patent family without head-to-head biological or physicochemical equivalence data carries a substantial risk of underperformance in target-specific assays, particularly those involving HIF-1α inhibition or selective T-cell suppression [1][2].

Quantitative Differentiation Evidence for 2-[2,4-Dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide Against Closest Structural Analogs


Tetrahydropyran (Oxan-4-yl) vs. Tetrahydrofuran (Oxolan-3-yl) Substituent: Impact on Antiproliferative Potency in the Indolephenoxyacetamide Series

The compound bearing the tetrahydropyran (oxan-4-yl) substituent at the phenoxy 6-position (IPA 8k, which shares the identical molecular formula C24H27N3O3 and InChIKey GKDSQRIJIGRMRV-VULFUBBASA-N with the target compound) was identified as the lead molecule in a 14-member IPA series (8a–8n) screened for antiproliferative activity against A549 human lung adenocarcinoma cells, with an IC50 of approximately 5 µM [1][2]. In contrast, the tetrahydrofuran analog 2-[2,4-dimethyl-6-(oxolan-3-yl)phenoxy]-N-[(E)-1H-indol-6-ylmethylideneamino]acetamide (exemplified in EP2890677 as a distinct compound with lower claim frequency) was not reported as a lead candidate within the same IPA SAR study, indicating that the larger, more lipophilic six-membered oxane ring confers superior cellular potency relative to the five-membered oxolane congener [1][3]. The oxan-4-yl substituent increases calculated LogP (XLogP3 = 4.1) compared to the oxolan-3-yl analog, potentially enhancing membrane permeability and target engagement .

Antiproliferative activity HIF-1α inhibition Solid tumor Indolephenoxyacetamide

In Vivo Anti-Angiogenic Efficacy: IPA 8k (Oxan-4-yl Analog) Demonstrates Tumor Vascular Suppression in DLA Solid Tumor Model

IPA 8k, the lead compound bearing the oxan-4-yl substituent, was validated across multiple anti-angiogenic assays: chick chorioallantoic membrane (CAM) assay, rat corneal micropocket angiogenesis assay, endothelial tube formation assay, and migration assay [1]. In the DLA (Dalton's Lymphoma Ascites) solid tumor murine model, IPA 8k demonstrated significant in vivo tumor growth suppression, mechanistically linked to inhibition of HIF-1α protein expression and consequent downregulation of pro-angiogenic factors VEGF, MMP-2, and MMP-9, with concomitant upregulation of the tumor suppressor P53 [1][2]. Other IPA analogs in the 8a–8n series that lacked the oxan-4-yl substitution did not achieve the same level of in vivo anti-angiogenic validation in the published study, establishing the tetrahydropyran moiety as a key pharmacophoric element for translating in vitro potency to in vivo efficacy [1].

Anti-angiogenesis In vivo efficacy DLA solid tumor HIF-1α

Indol-6-yl vs. Indol-4-yl Hydrazone Linkage: Patent Claim Frequency Suggests Differential T-Cell Inhibitory Selectivity

Within EP2890677B1, the target compound (indol-6-ylmethylideneamino linkage) appears with claim frequency count of 5, whereas the regioisomeric indol-4-yl analogs (e.g., 2-(4-amino-2,6-dimethylphenoxy)-N-[(E)-1H-indol-4-ylmethylideneamino]acetamide) appear with claim frequency count of 9, and indol-5-yl analogs appear with claim frequency count of only 2 [1]. The differential claim frequency reflects the patent assignee's emphasis on specific substitution patterns based on internal biological screening data for selective T-cell inhibitory activity and anti-lymphoid malignancy efficacy [1]. The indol-6-yl attachment, combined with the oxan-4-yl substituent, constitutes one of the preferred embodiments for hematopoietic and T-cell-targeted applications, distinguishing it from the more broadly claimed indol-4-yl series [1].

T-cell inhibition Immunomodulation Selectivity Patent analysis

Physicochemical Differentiation: LogP, Polar Surface Area, and Hydrogen Bonding Capacity Relative to Closest Non-Oxane Analogs

The target compound exhibits computed XLogP3 of 4.1, a topological polar surface area (TPSA) of 75.7 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors . In comparison, the 2,4,6-trimethyl analog (no heterocyclic substituent) would be expected to have lower TPSA and fewer H-bond acceptors due to the absence of the oxane oxygen, while the oxolan-3-yl analog (five-membered ring ether) has similar H-bond acceptor count but reduced lipophilicity and conformational flexibility relative to the six-membered oxane ring [1]. The oxan-4-yl substituent introduces a stereoelectronically distinct chair-conformation ether oxygen that can act as a hydrogen bond acceptor while contributing to molecular rigidity, potentially influencing target binding kinetics and metabolic stability [1].

Physicochemical properties LogP Drug-likeness Permeability

Commercial Availability and Quality Specification: Purity, Supply Chain Redundancy, and Documentation

The target compound (CAS 1572184-68-9) is commercially available from multiple independent suppliers with documented purity specifications and batch-specific quality control data. Fluorochem (UK) offers the compound at ≥95% purity with full GHS hazard documentation . Bidepharm (China) supplies at ≥95% purity with NMR, HPLC, and GC quality verification reports for each batch . Leyan (China) provides the compound at 98% purity . MuseChem catalogues the compound at ≥95% purity with dedicated in vivo formulation support . In contrast, the oxolan-3-yl and 2,4,6-trimethyl analogs are not listed by the same suppliers as off-the-shelf catalog items, requiring custom synthesis with associated lead time and cost penalties . Multi-supplier availability of the target compound provides procurement resilience and competitive pricing.

Procurement Quality control Supply chain Purity specification

Optimal Research Application Scenarios for 2-[2,4-Dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide Based on Published Evidence


HIF-1α-Targeted Anti-Angiogenic Drug Discovery in Solid Tumor Models

The oxan-4-yl-substituted indolephenoxyacetamide (IPA 8k) is directly applicable as a validated lead compound or positive control in HIF-1α inhibition screens. Published data confirm anti-proliferative activity against A549 lung adenocarcinoma cells (IC50 ~5 µM) with mechanistic validation of HIF-1α/VEGF/MMP pathway modulation in both in vitro (CAM, tube formation, migration) and in vivo (DLA solid tumor, rat corneal) angiogenesis models [1]. The compound is procurement-ready from multiple suppliers with batch-specific QC documentation .

Selective T-Cell Inhibition and Lymphoid Malignancy Research

As a specifically claimed embodiment in EP2890677B1/US9447083B2, the compound is positioned for use in T-cell inhibition assays and anti-lymphoid malignancy studies [2]. The indol-6-yl hydrazone linkage combined with the oxan-4-yl substituent represents a preferred structural configuration for hematopoietic-targeted applications. Researchers investigating graft-versus-host disease, multiple myeloma, or multiple sclerosis may employ this compound as a tool molecule for studying N-acylhydrazone-mediated T-cell suppression.

Reference Standard for Indolephenoxyacetamide Structure-Activity Relationship (SAR) Studies

The compound serves as a defined reference point within the IPA SAR landscape due to its well-characterized structure (InChIKey GKDSQRIJIGRMRV-VULFUBBASA-N), commercially available high purity (≥95%), and published biological activity data [1]. Medicinal chemistry groups synthesizing and evaluating new IPA analogs can use this compound as a benchmark for comparing antiproliferative potency and anti-angiogenic efficacy, given its identification as the lead molecule (8k) in a 14-member series [1].

Pharmacokinetic and Drug Metabolism Studies of N-Acylhydrazone Scaffolds

With computed XLogP3 of 4.1, TPSA of 75.7 Ų, and 6 rotatable bonds, the compound exhibits physicochemical properties amenable to cell permeability while maintaining moderate polarity . These properties position it as a candidate for in vitro ADME profiling (Caco-2 permeability, microsomal stability, plasma protein binding) within medicinal chemistry programs optimizing N-acylhydrazone leads. The oxan-4-yl substituent provides a metabolically distinct ether linkage compared to oxolan-3-yl or unsubstituted analogs, potentially influencing CYP-mediated oxidation profiles.

Quote Request

Request a Quote for 2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.